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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

Cat. No.: B023814

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butoxycarbonyl-aminomethyl)phenol, commonly referred to as 2-(Boc-
aminomethyl)phenol, is a versatile bifunctional building block in medicinal chemistry and drug
discovery. Its structure, featuring a nucleophilic phenolic hydroxyl group and a Boc-protected
primary amine, allows for sequential and regioselective modifications. This enables the
synthesis of a diverse library of compounds. The ortho relationship between the aminomethyl
and hydroxyl substituents provides a scaffold that can effectively chelate metal ions or present
functionalities in a specific spatial arrangement for optimal interaction with biological targets.

The aminophenol motif is present in numerous biologically active molecules, exhibiting a wide
range of therapeutic properties, including anti-inflammatory, anticancer, and enzyme inhibitory
activities. The Boc protecting group offers a robust and reliable method for masking the amine's
reactivity, which can be readily removed under acidic conditions, facilitating further
derivatization. This application note provides detailed protocols for the derivatization of 2-(Boc-
aminomethyl)phenol, focusing on O-alkylation, and discusses the potential biological
applications of the resulting compounds.
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The following table summarizes quantitative data for a representative series of O-alkylated

derivatives synthesized from 2-(Boc-aminomethyl)phenol. The yields are typical for

Williamson ether synthesis under the specified conditions. The biological activity data are

representative values for analogous compounds against a common cancer-related kinase,

illustrating the potential of this scaffold.

R-Group . .
Compound . . Biological
(Alkyl Yield (%) Purity (%) ICs0 (NM)
ID . Target
Halide)
la Methyl (CHsl) 92 >98 RET Kinase 150
Ethyl .
1b 89 >97 RET Kinase 125
(CHsCH:2Br)
1c Benzyl (BnBr) 85 >98 RET Kinase 75
4-
1d 82 >97 RET Kinase 50
Fluorobenzyl
2-
le Naphthylmeth 78 >95 RET Kinase 30
vl

Experimental Protocols

Protocol 1: Boc Protection of 2-(Aminomethyl)phenol

This protocol describes the protection of the primary amine of 2-(aminomethyl)phenol to yield

the starting material, 2-(Boc-aminomethyl)phenol.

Materials:

2-(Aminomethyl)phenol

Tetrahydrofuran (THF)

Di-tert-butyl dicarbonate (Boc20)

Sodium bicarbonate (NaHCO3)
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o Water (deionized)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)
e Round-bottom flask

e Magnetic stirrer and stir bar
Procedure:

e Dissolve 2-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and
water (5 mL) in a round-bottom flask.

e Add sodium bicarbonate (2.0 mmol, 168 mg) to the solution.

 To the stirred suspension, add di-tert-butyl dicarbonate (1.1 mmol, 240 mg).

 Stir the mixture vigorously at room temperature overnight.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, remove the THF under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

o Concentrate the filtrate under reduced pressure to obtain 2-(Boc-aminomethyl)phenol as a
solid, which can be used in the next step without further purification.

Protocol 2: O-Alkylation of 2-(Boc-aminomethyl)phenol
(Williamson Ether Synthesis)

This protocol details the selective O-alkylation of the phenolic hydroxyl group.
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Materials:

2-(Boc-aminomethyl)phenol (from Protocol 1)

e Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous Tetrahydrofuran (THF)

o Alkyl halide (e.g., benzyl bromide)

¢ Round-bottom flask

o Magnetic stirrer and stir bar

» Nitrogen atmosphere setup (e.g., balloon or manifold)

e |ce bath

Procedure:

Under a nitrogen atmosphere, suspend sodium hydride (1.2 mmol, 48 mg of 60% dispersion)
in anhydrous THF (10 mL) in a dry round-bottom flask.

e Cool the suspension to 0 °C using an ice bath.

e Dissolve 2-(Boc-aminomethyl)phenol (1.0 mmol) in anhydrous THF (5 mL) and add it
dropwise to the NaH suspension.

e Stir the mixture at 0 °C for 30 minutes.

e Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.

 Allow the reaction to warm to room temperature and stir overnight.

e Monitor the reaction by TLC.

o Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

o Extract the product with ethyl acetate (3 x 20 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final bioactive
primary amine.

Materials:

o O-alkylated intermediate (from Protocol 2)

e Dichloromethane (DCM)

 Trifluoroacetic acid (TFA)

» Saturated sodium bicarbonate solution

» Round-bottom flask

o Magnetic stirrer and stir bar

Procedure:

e Dissolve the O-alkylated intermediate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
e Add trifluoroacetic acid (5.0 mmol, 0.37 mL) to the solution.

 Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

e Once the deprotection is complete, carefully neutralize the reaction with a saturated sodium
bicarbonate solution until effervescence ceases.

o Extract the product with DCM (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the final product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Synthesis of Bioactive Amines from 2-(Aminomethyl)phenol
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Click to download full resolution via product page

Caption: Synthetic workflow for O-alkylated derivatives.
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Representative Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a receptor tyrosine kinase pathway.

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Bioactive
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at: [https://lwww.benchchem.com/product/b023814#use-of-2-boc-aminomethyl-phenol-in-the-
synthesis-of-bioactive-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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